3-Amino-7-chloro-1,2,4-benzotriazine
Overview
Description
3-Amino-7-chloro-1,2,4-benzotriazine is a heterocyclic compound with the molecular formula C7H5ClN4 It is known for its unique structure, which includes a benzotriazine ring substituted with an amino group at the 3-position and a chlorine atom at the 7-position
Mechanism of Action
Target of Action
The primary target of 3-Amino-7-chloro-1,2,4-benzotriazine is hypoxic tumor cells . These cells are resistant to many cancer therapies, including radiation and some anticancer drugs . The compound selectively targets these cells, making it a potential candidate for cancer treatment .
Mode of Action
This compound acts through a free radical mechanism . The compound undergoes a one-electron reduction to form an active benzotriazinyl radical . This radical is believed to be the cytotoxic species, causing cell death in hypoxic conditions .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the redox pathway . The compound is reduced to form a benzotriazinyl radical, which is then able to interact with cellular components, leading to cytotoxicity .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.56 , suggesting it may have good bioavailability.
Result of Action
The result of the action of this compound is the selective cytotoxicity towards hypoxic tumor cells . By targeting these cells, the compound can potentially overcome the resistance of these cells to other cancer therapies .
Action Environment
The action of this compound is influenced by the oxygen levels in the tumor environment . The compound is most effective under hypoxic conditions, where it can selectively target and kill hypoxic tumor cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminobenzoic acid with phosphoryl chloride (POCl3) to form the desired benzotriazine ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-7-chloro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzotriazine derivatives
Scientific Research Applications
3-Amino-7-chloro-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
3-Amino-1,2,4-benzotriazine: Lacks the chlorine substitution at the 7-position.
7-Chloro-1,2,4-benzotriazine: Lacks the amino group at the 3-position.
3,7-Dichloro-1,2,4-benzotriazine: Contains an additional chlorine substitution at the 3-position.
Uniqueness: 3-Amino-7-chloro-1,2,4-benzotriazine is unique due to the presence of both the amino group and the chlorine atom, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-1,2,4-benzotriazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIMFFFWQOYBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202580 | |
Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-53-0 | |
Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5423-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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